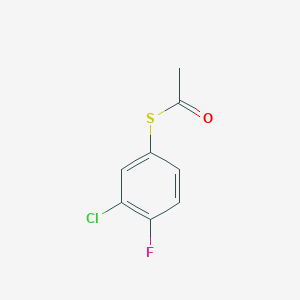

S-(3-Chloro-4-fluorophenyl) ethanethioate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

S-(3-chloro-4-fluorophenyl) ethanethioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFOS/c1-5(11)12-6-2-3-8(10)7(9)4-6/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMDVNSDRYTWJOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SC1=CC(=C(C=C1)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for S 3 Chloro 4 Fluorophenyl Ethanethioate

Direct Synthetic Routes to S-(3-Chloro-4-fluorophenyl) Ethanethioate

Direct synthesis of this compound is most commonly achieved through cross-coupling reactions. These methods typically involve the reaction of an activated 3-chloro-4-fluorophenyl derivative, such as an aryl halide, with a source of the ethanethioate group. Transition-metal catalysis, particularly with palladium or copper, is often employed to facilitate this carbon-sulfur (C-S) bond formation, offering high yields and functional group tolerance. rsc.orgguidechem.com For instance, the palladium-catalyzed coupling of a 3-chloro-4-fluorophenyl halide with potassium thioacetate (B1230152) represents a primary and efficient pathway to the target compound. chemicalbook.com These reactions are valued for their reliability and applicability to a wide range of substituted aryl precursors.

Potassium Thioacetate Mediated Syntheses of Halogenated Aryl Ethanethioates

Potassium thioacetate (CH₃COSK) is a widely used, stable, and cost-effective reagent for introducing the thioacetate group onto aromatic rings. chemicalbook.comwikipedia.org It serves as a nucleophilic sulfur source that can react with various electrophilic aryl precursors to form S-aryl thioacetates. researchgate.net

The synthesis of S-aryl thioacetates from halogenated aryl precursors is a robust and well-documented methodology. Transition metals like palladium and copper are frequently used to catalyze the coupling between aryl halides (iodides, bromides) or triflates and potassium thioacetate. guidechem.com

Palladium-Catalyzed Reactions: Palladium complexes can mediate the coupling of aryl bromides and triflates with potassium thioacetate. researchgate.net These reactions often proceed in good to excellent yields and tolerate a variety of functional groups on the aromatic ring, including other halogens. guidechem.com

Copper-Catalyzed Reactions: Copper(I) iodide (CuI), often in conjunction with a ligand such as 1,10-phenanthroline, is an effective catalyst for the reaction between aryl iodides and potassium thioacetate. researchgate.net This method provides a reliable alternative to palladium-based systems.

These reactions can be performed under various conditions, including conventional heating and microwave irradiation, which can significantly reduce reaction times. chemicalbook.com

| Catalyst System | Aryl Precursor | Typical Conditions | Key Features |

|---|---|---|---|

| Palladium (e.g., Pd₂(dba)₃) with Ligand (e.g., CyPF-tBu) | Aryl Bromides, Aryl Triflates | Toluene, 110°C | Base-free conditions, good functional group tolerance. researchgate.net |

| Copper (CuI) with Ligand (e.g., 1,10-phenanthroline) | Aryl Iodides | Toluene, 100°C | Effective for electron-rich and electron-poor aryl iodides. researchgate.net |

| Palladium Catalyst | Aryl Bromides, Aryl Triflates | 1,4-Dioxane, 160°C (Microwave) | Rapid synthesis with high yields; tolerates ketones, esters, and carbamates. guidechem.com |

Applying the general principles of potassium thioacetate-mediated coupling, this compound can be synthesized from a suitable halogenated precursor. The most common starting material would be 1-bromo-3-chloro-4-fluorobenzene or 1-iodo-3-chloro-4-fluorobenzene. The reaction involves the nucleophilic substitution of the halide by the thioacetate anion, facilitated by a transition-metal catalyst.

The general reaction scheme is as follows:

3-Cl-4-F-Ar-X + CH₃COSK → (Catalyst) → 3-Cl-4-F-Ar-SCOCH₃ + KX

Where Ar represents the phenyl ring and X is a leaving group, typically Br or I. The choice of catalyst (palladium or copper-based) and reaction conditions would be guided by the specific reactivity of the starting halide. The presence of the electron-withdrawing chloro and fluoro substituents on the ring generally makes the aryl halide a good substrate for these coupling reactions.

Construction of the 3-Chloro-4-fluorophenyl Aromatic Core

The synthesis of the target thioester is contingent upon the availability of a correctly substituted aromatic precursor. The construction of the 3-chloro-4-fluorophenyl core requires precise control over the introduction of halogen substituents onto the phenyl ring.

Several strategies exist for introducing chlorine and fluorine atoms at specific positions on an aromatic ring.

Electrophilic Aromatic Substitution: Direct halogenation can be used to introduce chlorine onto a fluorinated benzene (B151609) ring. For example, the chlorination of 4-fluorobenzoyl chloride can be directed to the desired position. google.com The regioselectivity of electrophilic substitution is governed by the directing effects of existing substituents. numberanalytics.comstackexchange.com A fluorine atom is an ortho-, para-director, meaning it will direct incoming electrophiles (like Cl⁺) to the positions adjacent (ortho) and opposite (para) to it.

Nucleophilic Aromatic Substitution (Fluorine Displacement): In some cases, a fluorine atom can be introduced by displacing another leaving group (like a nitro group or another halogen) on an activated aromatic ring. researchgate.net This typically requires strong electron-withdrawing groups to be present on the ring to facilitate the nucleophilic attack by a fluoride (B91410) source.

Sandmeyer-type Reactions: An amino group on the aromatic ring can be converted into a diazonium salt, which can then be replaced by a chlorine or fluorine atom using appropriate reagents (e.g., CuCl for chlorine, or HBF₄/heat for fluorine via the Balz–Schiemann reaction). acs.org

A practical example is the synthesis of 3-chloro-4-fluorobenzoyl chloride from 4-fluorobenzaldehyde. The aldehyde is first converted to 4-fluorobenzoyl chloride, which is then chlorinated in the presence of a chlorination catalyst to introduce the chlorine atom at the 3-position. google.com

Functional group interconversion (FGI) is a fundamental strategy for preparing the necessary precursors. imperial.ac.ukscribd.com This involves transforming one functional group into another to achieve the desired substitution pattern or to prepare the molecule for subsequent reaction steps.

A key precursor for many 3-chloro-4-fluorophenyl derivatives is 3-chloro-4-fluoroaniline (B193440). This compound can be synthesized via the reduction of 3-chloro-4-fluoronitrobenzene. google.com The nitro group is introduced first, and its strong deactivating and meta-directing properties can be used to guide subsequent substitutions before it is converted to the versatile amino group.

| Starting Material | Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| 3-Chloro-4-fluoronitrobenzene | Nitro Group Reduction | H₂, 1% Pt/C catalyst, 50-100°C, 0.1-5 MPa | 3-Chloro-4-fluoroaniline | google.com |

| 4-Fluorobenzaldehyde | Chlorination/Oxidation | 1) Chlorinating agent, radical initiator. 2) Chlorinating agent, chlorination catalyst. | 3-Chloro-4-fluorobenzoyl chloride | google.com |

| Alcohol (R-OH) | Conversion to Alkyl Halide | SOCl₂, PBr₃, or PPh₃/CCl₄ | Alkyl Halide (R-X) | vanderbilt.edu |

Once precursors like 3-chloro-4-fluoroaniline are obtained, the amino group can be converted to a halide (via diazotization) to prepare the substrate for the thioesterification reaction described in section 2.2.2. These multi-step sequences, relying on well-established functional group interconversions, provide flexible and reliable pathways to the required 3-chloro-4-fluorophenyl building blocks.

Transition-Metal-Catalyzed Approaches in Thioester Synthesis

Transition-metal catalysis has become an indispensable tool in modern organic synthesis, offering efficient and selective routes for the formation of carbon-heteroatom bonds. The synthesis of thioesters, including this compound, has significantly benefited from these advancements, particularly through palladium- and copper-catalyzed reactions.

Palladium-Catalyzed Reactions Involving Carbon-Sulfur Bond Formation

Palladium-catalyzed cross-coupling reactions represent a powerful strategy for the formation of carbon-sulfur bonds. wikipedia.org These methods typically involve the reaction of a thiol with an aryl halide or triflate in the presence of a palladium catalyst and a suitable ligand. For the synthesis of this compound, a plausible approach would involve the coupling of 3-chloro-4-fluorothiophenol (B1586523) with an acetylating agent. A more direct palladium-catalyzed method is the thiocarbonylation of aryl halides. acs.org In this approach, an aryl iodide, carbon monoxide, and a thiol are coupled to form the corresponding thioester.

A hypothetical palladium-catalyzed synthesis of this compound could involve the reaction of 3-chloro-4-fluoroiodobenzene with a source of the ethanethioate group. The reaction conditions would likely be optimized by screening various palladium catalysts, ligands, and bases.

Table 1: Representative Conditions for Palladium-Catalyzed Thioesterification

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | Xantphos | K₂CO₃ | Toluene | 110 |

| Pd₂(dba)₃ | dppf | Cs₂CO₃ | Dioxane | 100 |

| PdCl₂(PPh₃)₂ | PPh₃ | Et₃N | DMF | 120 |

Cross-Coupling Methodologies for Thioesters (e.g., Liebeskind–Srogl Reactions)

The Liebeskind–Srogl cross-coupling reaction is a mechanistically unique, palladium-catalyzed process that couples a thioester with a boronic acid to form a ketone. wikipedia.orgnih.gov This reaction is particularly valuable as it proceeds under neutral conditions, which is advantageous for substrates bearing sensitive functional groups. researchgate.net The reaction is stoichiometric in a copper(I) carboxylate, which acts as a co-catalyst. wikipedia.org

While the primary application of the Liebeskind–Srogl reaction is the synthesis of ketones, its principles can be conceptually applied to the synthesis of the target thioester itself, for instance, by coupling an appropriate thiol-containing precursor. More directly, this compound could serve as a substrate in a Liebeskind–Srogl reaction to generate a variety of ketones. For example, its reaction with an arylboronic acid would yield an aryl (3-chloro-4-fluorophenyl) ketone.

Table 2: General Parameters for a Liebeskind–Srogl Cross-Coupling Reaction

| Palladium Catalyst | Ligand | Copper(I) Source | Boronic Acid | Solvent |

| Pd₂(dba)₃ | PPh₃ | CuTC | Arylboronic acid | THF |

| Pd(PPh₃)₄ | None | CuI | Vinylboronic acid | Dioxane |

Copper(I) and Silver(I) Catalyzed Thioester Transformations

Copper-catalyzed reactions have a long history in C-S bond formation, with the Ullmann condensation being a classic example. More contemporary methods utilize copper(I) catalysts for the coupling of thiols with aryl halides. semanticscholar.org These reactions are often more cost-effective than their palladium-catalyzed counterparts. The synthesis of this compound could be envisioned via a copper(I)-catalyzed reaction between 3-chloro-4-fluorothiophenol and an acetylating agent, or directly from 3-chloro-4-fluoroiodobenzene and a thioacetate salt. rsc.org

Silver(I) salts are also known to promote thioesterification reactions, often by activating the carboxylic acid component. organic-chemistry.org A silver(I)-mediated reaction between acetic acid and 3-chloro-4-fluorothiophenol in the presence of a coupling agent could provide another synthetic route to the target compound.

Table 3: Conditions for Copper-Catalyzed S-Arylation

| Copper Source | Ligand | Base | Solvent | Temperature (°C) |

| CuI | 1,10-Phenanthroline | K₃PO₄ | DMSO | 110 |

| Cu₂O | N,N'-Dimethylethylenediamine | Cs₂CO₃ | Toluene | 120 |

Alternative Synthetic Pathways for Related Ethanethioate Structures

Beyond the direct synthesis of this compound, the ethanethioate moiety serves as a valuable intermediate in the synthesis of other heterocyclic and functionalized structures.

Thiazole (B1198619) and Thiazoline Synthesis Utilizing Ethanethioate Intermediates

Thiazoles and thiazolines are important heterocyclic scaffolds found in numerous biologically active molecules. nih.govorientjchem.org The classical Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide. wikipedia.org While ethanethioates are not direct precursors in this reaction, they can be readily converted to the necessary thioamide intermediate. For instance, this compound could be subjected to aminolysis to yield N-substituted thioacetamide, which could then be used in a Hantzsch-type cyclization.

Alternatively, a modified Gewald reaction could potentially be employed, where a thioester might be used as a sulfur source in the presence of a nitrile and an appropriate aldehyde precursor. nih.gov

Synthesis of Fluoroallyl Ethanethioates

Fluoroallyl ethanethioates are valuable building blocks in organic synthesis, particularly for the introduction of fluorine-containing moieties. The synthesis of these compounds can be achieved through several methods. One common approach is the reaction of a fluoroallyl halide with a thioacetate salt, such as potassium thioacetate. wikipedia.org This nucleophilic substitution reaction is typically straightforward and high-yielding.

Another strategy involves the Mitsunobu reaction, where a fluoroallyl alcohol is treated with thioacetic acid in the presence of a phosphine (B1218219) and an azodicarboxylate. This method allows for the conversion of alcohols to thioesters under mild conditions.

Table 4: General Conditions for Fluoroallyl Ethanethioate Synthesis

| Method | Reagents | Solvent |

| Nucleophilic Substitution | Fluoroallyl bromide, Potassium thioacetate | Acetone or DMF |

| Mitsunobu Reaction | Fluoroallyl alcohol, Thioacetic acid, PPh₃, DIAD | THF or Dioxane |

Elucidation of Reaction Mechanisms and Chemical Reactivity of S 3 Chloro 4 Fluorophenyl Ethanethioate Derivatives

Mechanisms of Carbon-Sulfur Bond Cleavage and Formation in Thioesters

The thioester linkage (R-C(O)-S-R') is a pivotal functional group in S-(3-Chloro-4-fluorophenyl) ethanethioate, and its reactivity is central to the molecule's utility. The carbon-sulfur bond in thioesters is susceptible to cleavage through several mechanistic pathways, primarily variants of nucleophilic acyl substitution.

Nucleophilic Acyl Substitution: This is the most common mechanism for C-S bond cleavage in thioesters. The reaction proceeds via a two-step addition-elimination mechanism. masterorganicchemistry.comlibretexts.org A nucleophile first attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate. youtube.com Subsequently, the carbonyl group reforms by eliminating the thiolate as a leaving group. masterorganicchemistry.com Because the 3-chloro-4-fluorophenoxide anion is a relatively stable leaving group due to the electron-withdrawing nature of the halogens, this cleavage is generally facile.

The general mechanism can be summarized as:

Addition: A nucleophile (Nu⁻) attacks the carbonyl carbon of the thioester.

Tetrahedral Intermediate Formation: An sp³-hybridized intermediate with a negative charge on the oxygen is formed.

Elimination: The C=O double bond is restored, and the C-S bond cleaves, releasing the 3-chloro-4-fluorothiophenolate anion.

Common nucleophiles that can effect this transformation include hydroxides (hydrolysis), alkoxides (transesterification), and amines (aminolysis).

Reductive Cleavage: The C–S bond can also be cleaved under reductive conditions. For instance, treatment with certain reducing agents can lead to the formation of the corresponding aldehyde or alcohol and the thiol.

Carbon-Sulfur Bond Formation: The formation of the thioester this compound typically involves the reaction of an activated carboxylic acid derivative (like acetyl chloride or acetic anhydride) with 3-chloro-4-fluorothiophenol (B1586523). Alternatively, modern photochemical methods allow for the synthesis of aryl thioesters from aryl halides and carboxylic acids, using a sulfur source like tetramethylthiourea, which can activate the aryl halide via single-electron transfer. unibo.itunibo.it

| Mechanism | Reagent/Condition | Intermediate | Products |

|---|---|---|---|

| Nucleophilic Acyl Substitution (Hydrolysis) | H₂O, Acid or Base Catalyst | Tetrahedral Alkoxide | Acetic Acid + 3-Chloro-4-fluorothiophenol |

| Nucleophilic Acyl Substitution (Aminolysis) | Primary or Secondary Amine (R₂NH) | Tetrahedral Alkoxide | N-substituted Acetamide + 3-Chloro-4-fluorothiophenol |

| Photoredox-Catalyzed Radical Generation | Photocatalyst, Light | Acyl Radical | Products of radical addition/cyclization |

Mechanistic Investigations of Organometallic Reagent Interactions with Thioesters (e.g., Organoboron, Organotin, Organozinc)

Organometallic reagents provide powerful tools for forming carbon-carbon bonds by reacting with thioesters. The interaction mechanism typically involves the organometallic compound acting as a source of a carbanionic nucleophile that attacks the thioester's carbonyl carbon.

Organozinc Reagents: The reaction of organozinc reagents with thioesters is exemplified by the Fukuyama coupling, a palladium-catalyzed process that couples a thioester with an organozinc compound to form a ketone. wikipedia.org This reaction is highly chemoselective and tolerates a variety of functional groups. wikipedia.org The proposed mechanism involves:

Oxidative Addition: Palladium(0) inserts into the C-S bond of the thioester to form a Pd(II) complex.

Transmetalation: The organic group from the organozinc reagent is transferred to the palladium center.

Reductive Elimination: The coupled product (a ketone) is eliminated, regenerating the Pd(0) catalyst.

For this compound, reacting with an organozinc reagent like R-ZnX in the presence of a palladium catalyst would yield an acetyl derivative, R-C(O)CH₃.

Organoboron and Organotin Reagents: While less common than organozinc reagents for direct reaction with thioesters, organoboron and organotin compounds can participate in related cross-coupling reactions. For example, in a variation of the Suzuki or Stille coupling, the thioester could potentially be converted into a different reactive species or the organometallic reagent could be designed to react with the acyl group. Organotin reagents are frequently used in palladium-catalyzed cross-coupling reactions to form new C-C bonds. sigmaaldrich.com

| Organometallic Reagent | Typical Reaction | Catalyst | General Product | Key Mechanistic Step |

|---|---|---|---|---|

| Organozinc (R-ZnX) | Fukuyama Coupling | Palladium | Ketone (R-C(O)CH₃) | Transmetalation |

| Organoboron (R-B(OR)₂) | Suzuki-type Coupling (indirect) | Palladium | Ketone or other C-C coupled product | Transmetalation |

| Organotin (R-SnR'₃) | Stille Coupling (indirect) | Palladium | Ketone or other C-C coupled product | Transmetalation |

Intramolecular Rearrangements and Cyclization Pathways Involving Ethanethioate Moieties

Derivatives of this compound can undergo intramolecular reactions, leading to significant structural reorganization.

Thia-Fries Rearrangement: The Fries rearrangement is a classic reaction of phenolic esters that, in the presence of a Lewis acid, results in the migration of the acyl group to the aromatic ring to form a hydroxy aryl ketone. wikipedia.orgbyjus.com The thioester analogue is known as the thia-Fries rearrangement. sigmaaldrich.com When this compound is treated with a Lewis acid like AlCl₃, the ethanethioate group can migrate from the sulfur to the aromatic ring. sigmaaldrich.comresearchgate.net The reaction proceeds through the formation of an acylium ion, which then acts as an electrophile in an electrophilic aromatic substitution reaction. organic-chemistry.org The substitution is ortho and para selective, with temperature influencing the product distribution; lower temperatures typically favor the para-product, while higher temperatures favor the ortho-product. byjus.com Given the substitution pattern of the ring, migration would occur at positions ortho or para to the sulfur atom.

Radical Cyclization: If the ethanethioate moiety is part of a larger molecule with an unsaturated bond (e.g., an alkene or alkyne) at a suitable position, intramolecular cyclization can be initiated. Acyl radicals can be generated from thioesters under non-reductive, tin-free conditions, for example through the decomposition of a diazonium salt, which then cyclize onto the unsaturated bond. capes.gov.br Photoredox catalysis can also be used to generate acyl radicals from thioesters for intramolecular reactions. rsc.org

Free Radical and Ionic Mechanisms in Halogenated Aromatic Thioester Reactions

The presence of chloro and fluoro substituents on the aromatic ring of this compound opens up distinct reaction pathways based on either ionic or free radical mechanisms.

Ionic Mechanisms (Nucleophilic Aromatic Substitution - SNAr): The 3-chloro-4-fluorophenyl group is highly susceptible to nucleophilic aromatic substitution (SNAr) because the electron-withdrawing halogens activate the ring towards nucleophilic attack. libretexts.org The reaction proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. nih.gov A strong nucleophile attacks the carbon bearing a halogen, forming a resonance-stabilized carbanion. libretexts.org Subsequently, one of the halide ions is expelled to restore aromaticity.

In the case of this compound, the fluorine atom is generally a better leaving group than chlorine in SNAr reactions, despite the C-F bond being stronger. This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine, making the carbon it is attached to more electrophilic. masterorganicchemistry.com Therefore, a nucleophile would preferentially displace the fluoride (B91410) at the C4 position.

Free Radical Mechanisms: Free radicals can be generated from the halogenated aromatic ring. For instance, UV light or a radical initiator can induce homolytic cleavage of the C-Cl or C-F bond, although the C-Cl bond is weaker and more likely to cleave. More commonly, aryl radicals are generated from aryl halides via single-electron transfer from a reductant, such as in transition-metal-free arylation reactions. researchgate.net Once formed, the S-(ethanethioate)-substituted aryl radical can participate in various radical reactions, such as hydrogen atom abstraction or addition to double bonds.

| Feature | Ionic Mechanism (SNAr) | Free Radical Mechanism |

|---|---|---|

| Initiation | Strong Nucleophile | UV light, Radical Initiator, or Single Electron Transfer |

| Key Intermediate | Meisenheimer Complex (Carbanion) | Aryl Radical (Neutral) |

| Leaving Group Preference | F > Cl > Br > I | Based on C-X bond dissociation energy (C-I < C-Br < C-Cl < C-F) |

| Effect of Ring Substituents | Activated by electron-withdrawing groups (ortho/para) | Less dependent on electronic nature of substituents |

| Typical Reaction on this compound | Nucleophilic displacement of Fluoride | Generation of an aryl radical via C-Cl cleavage |

Computational and Theoretical Investigations of S 3 Chloro 4 Fluorophenyl Ethanethioate System

Quantum Chemical Characterization of Molecular Structure and Electronic Properties

Quantum chemical methods are pivotal in elucidating the geometric and electronic structures of molecules. For compounds related to S-(3-chloro-4-fluorophenyl) ethanethioate, these computational techniques provide insights into molecular stability, reactivity, and spectroscopic properties that are often challenging to determine experimentally.

Ab initio and Density Functional Theory (DFT) are powerful computational tools used to investigate the fundamental properties of molecular systems. mdpi.com Studies on structurally similar compounds, such as halogenated phenyl derivatives, frequently employ these methods to predict optimized molecular geometries, bond lengths, and bond angles. researchgate.net For instance, research on 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea utilized DFT to analyze the molecular structure and the stability arising from hyper-conjugative interactions. researchgate.net

DFT methods, particularly with hybrid functionals like B3LYP, are often favored for their balance of computational cost and accuracy. mdpi.com These calculations can determine various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides information about the molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov In studies of related compounds like 2-chloro-1-fluoro-4-nitrobenzene, DFT and Hartree-Fock (HF) methods have been used to calculate thermodynamic quantities and NMR chemical shifts, showing good agreement with experimental data. prensipjournals.com These theoretical investigations are crucial for understanding intramolecular charge transfer, identifying reactive sites, and predicting the potential for intermolecular interactions. prensipjournals.com

Table 1: Summary of Theoretical Parameters Calculated for Related Phenyl Compounds

| Parameter | Computational Method | Significance | Typical Reference Compound |

|---|---|---|---|

| Optimized Geometry (Bond Lengths/Angles) | DFT (e.g., B3LYP/6-311G(d,p)) | Provides the most stable 3D structure of the molecule. | 2-(4-methoxyphenyl)benzo[d]thiazole mdpi.comresearchgate.net |

| HOMO-LUMO Energy Gap | DFT, TD-DFT | Indicates electronic excitability, stability, and reactivity. nih.gov | 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea researchgate.net |

| Molecular Electrostatic Potential (MEP) | DFT, HF | Maps charge distribution, identifying sites for electrophilic and nucleophilic attack. researchgate.net | 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea researchgate.net |

| NMR Chemical Shifts (¹H, ¹³C) | DFT (GIAO) | Predicts NMR spectra to aid in structural confirmation. | 2-chloro-1-fluoro-4-nitrobenzene prensipjournals.com |

| Thermodynamic Properties (Enthalpy, Entropy) | HF, DFT | Characterizes the thermodynamic stability of the molecule. | 2-chloro-1-fluoro-4-nitrobenzene prensipjournals.com |

The analysis of vibrational spectra provides a fingerprint of a molecule's structure and bonding. Computational methods are essential for assigning the vibrational modes observed in experimental infrared (IR) and Raman spectra. mdpi.com For large molecules, reliably defining vibrational fundamentals without theoretical input is nearly impossible. mdpi.com

Table 2: Representative Vibrational Frequencies for Thioacetate (B1230152) and Related Compounds

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance | Reference Compound |

|---|---|---|---|

| C=O stretching | ~1687-1694 | Characteristic strong band for the carbonyl group in thioesters. | S-naphthyl thioacetate researchgate.net, 3-chloro-4-hydroxyphenylacetic acid nih.gov |

| (C=O)-S stretching | ~624 | Indicates the vibration of the thioester linkage. | S-naphthyl thioacetate researchgate.net |

| C-H stretching (aromatic) | ~3055 | Confirms the presence of the aromatic ring. | S-naphthyl thioacetate researchgate.net |

| C-Cl stretching | ~660 | Vibration associated with the carbon-chlorine bond. | 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea researchgate.net |

Molecular Modeling and Docking Studies of this compound Analogues

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein receptor. These methods are instrumental in drug discovery and in understanding the molecular basis of biological activity.

Molecular docking simulations are widely performed on analogues of this compound to predict their potential as inhibitors of specific enzymes. For example, a study on substituted aromatic N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives investigated their binding affinities against the monoamine oxidase-B (MAO-B) enzyme, a target for anti-Parkinsonian agents. asiapharmaceutics.info The primary output of these simulations is a binding affinity or docking score, typically expressed in kcal/mol, which estimates the strength of the protein-ligand interaction. researchgate.net Lower binding energy values suggest a more stable protein-ligand complex and potentially higher inhibitory activity. asiapharmaceutics.info These predicted affinities are often compared to those of known standard inhibitors to gauge the potential of the new compounds. asiapharmaceutics.info Studies on other related structures, such as thiourea (B124793) derivatives, have also used docking to predict binding energies against various protein targets. d-nb.info

Table 3: Predicted Binding Affinities of Related Phenyl Analogues against Protein Targets

| Compound/Analogue Class | Protein Target | Predicted Binding Affinity (kcal/mol) | Potential Application |

|---|---|---|---|

| N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives | Monoamine Oxidase-B (MAO-B) | Often higher than standard inhibitors (e.g., selegiline) asiapharmaceutics.info | Anti-Parkinsonian asiapharmaceutics.info |

| 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | Prostaglandin E synthase | -6.5 | Analgesic researchgate.net |

| 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one | Dihydrofolate reductase (DHFR) | -7.07 | Antibacterial nih.gov |

| Acyl Group Compounds | HIV-1 Protease | -7.6 to -9.1 | Antiviral laurinpublishers.com |

Beyond predicting binding strength, docking studies provide a detailed, three-dimensional view of the ligand's orientation within the protein's active site. researchgate.net This allows for the elucidation of the molecular recognition mechanism, which involves identifying the specific non-covalent interactions that stabilize the complex. These interactions commonly include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking. nih.gov

Specialized software, such as BIOVIA Discovery Studio Visualizer, is used to analyze and visualize the docked poses. asiapharmaceutics.infod-nb.info By examining the distances and geometries between the ligand and the amino acid residues of the active site, researchers can identify key interactions responsible for binding. d-nb.info For instance, the analysis might reveal that the carbonyl oxygen of the ligand acts as a hydrogen bond acceptor with a backbone NH group of a specific amino acid, or that the chloro-fluorophenyl ring sits (B43327) in a hydrophobic pocket. This detailed understanding of molecular recognition is critical for structure-activity relationship (SAR) studies and for the rational design of more potent and selective analogues.

Reactivity Analysis through Electronic Chemical Potential, Chemical Hardness, and Electrophilicity Indices

Conceptual DFT provides a framework for quantifying the reactivity of a molecule using global reactivity descriptors. These indices are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO) and offer insights into the molecule's behavior in chemical reactions.

For a compound related to the title molecule, 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, these descriptors have been calculated to assess its reactivity. researchgate.net The key indices include:

Electronic Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is related to the molecule's electronegativity.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution or charge transfer. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. A high electrophilicity index suggests that the molecule is a strong electrophile. researchgate.net

These reactivity indices are valuable for predicting the global reactive nature of the molecule. For example, a high electrophilicity value may indicate a strong energy transformation between the HOMO and LUMO and can be used to study potential bio-activities. researchgate.net

Table 4: Conceptual DFT-Based Reactivity Descriptors for a Related Compound

| Descriptor | Formula | Calculated Value (eV) | Interpretation |

|---|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | 6.8372 | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | 0.4700 | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | 3.1836 | Measures resistance to charge transfer. |

| Electronic Chemical Potential (μ) | μ = -(I + A) / 2 | -3.6536 | Related to electronegativity; indicates electron escaping tendency. |

| Global Electrophilicity (ω) | ω = μ² / 2η | 3.1512 | Indicates the capacity to accept electrons. |

Data derived from calculations on 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea. researchgate.net

Computational Support for Structure-Activity Relationship Postulations

Comprehensive searches of available scientific literature and computational chemistry databases did not yield specific studies focused on the computational and theoretical investigation of this compound to support structure-activity relationship (SAR) postulations. While the 3-chloro-4-fluorophenyl moiety is present in various biologically active molecules, and computational methods are widely used to rationalize SAR, dedicated in silico studies on this compound itself are not publicly available at this time.

Therefore, it is not possible to provide detailed research findings, data tables, or a narrative on the computational support for the SAR of this specific compound as outlined in the request. The foundational research data required to generate such a section is absent from the current body of scientific literature.

To provide the requested analysis, future research would need to be undertaken. Such research would likely involve:

Molecular Docking Simulations: To predict the binding affinity and orientation of this compound and its analogs within the active site of a relevant biological target. This would help in understanding how the chloro and fluoro substituents, as well as the ethanethioate group, contribute to binding interactions.

Quantitative Structure-Activity Relationship (QSAR) Studies: To develop mathematical models that correlate the structural properties of a series of related compounds with their biological activities. This would involve calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for this compound and its derivatives to identify key features influencing their activity.

Quantum Chemical Calculations: To investigate the electronic properties of the molecule, such as electrostatic potential maps, frontier molecular orbital energies (HOMO-LUMO), and atomic charges. These calculations could provide insights into the molecule's reactivity and its potential for non-covalent interactions with a target receptor.

Without such dedicated studies, any discussion on the computational support for the SAR of this compound would be speculative and would not meet the required standards of scientific accuracy and data-driven reporting.

Chemical Biology and Structure Activity Relationship Sar of S 3 Chloro 4 Fluorophenyl Ethanethioate Analogues

Functional Role of the 3-Chloro-4-fluorophenyl Fragment in Bioactive Molecules

The 3-chloro-4-fluorophenyl moiety is a significant structural component in a variety of bioactive molecules, contributing to their therapeutic potential. This fragment is often incorporated into drug design to enhance interactions with biological targets. Research has shown that this particular arrangement of halogen atoms on a phenyl ring can lead to improved potency and selectivity for various enzymes and receptors.

Furthermore, this fragment is utilized in the design of inhibitors for other significant biological targets. For instance, it is a structural unit in compounds developed as potential treatments for diseases where specific enzyme inhibition is a key therapeutic strategy. The electronic properties conferred by the chlorine and fluorine atoms play a crucial role in the molecule's ability to bind to its target, often through van der Waals forces and other non-covalent interactions. The strategic placement of these halogens can influence the molecule's conformation and electronic distribution, which are critical for effective biological activity.

Modulatory Effects of Halogen Substitution on Molecular Interactions and Biological Recognition

The presence of chlorine and fluorine atoms, as seen in the 3-chloro-4-fluorophenyl group, can significantly impact a molecule's binding affinity and selectivity. Chlorine, being larger and more polarizable than fluorine, can participate in halogen bonding, a type of non-covalent interaction with electron-donating atoms in the active site of a protein. This can lead to a more stable drug-receptor complex and enhanced biological activity. Fluorine, on the other hand, due to its high electronegativity and small size, can alter the electronic properties of the aromatic ring and influence the molecule's conformation, which can also affect binding.

Structure-activity relationship studies have consistently shown that the specific pattern of halogenation is critical. For instance, the combination of a chloro group at the meta-position and a fluoro group at the para-position can create a unique electronic and steric profile that is optimal for binding to certain enzymes. This specific substitution pattern can lead to a significant increase in inhibitory potency compared to unsubstituted or differently halogenated analogues. The interplay of these halogen-driven interactions is a key factor in the rational design of potent and selective inhibitors.

In Vitro Enzyme Inhibition and Target Interaction Studies

The biological activity of S-(3-Chloro-4-fluorophenyl) ethanethioate analogues has been investigated through a series of in vitro enzyme inhibition and target interaction studies. These studies provide valuable insights into the mechanisms of action and the potential therapeutic applications of these compounds.

Tyrosinase Inhibition Mechanisms

Analogues containing the 3-chloro-4-fluorophenyl moiety have demonstrated significant inhibitory activity against tyrosinase. This enzyme is a key player in the biosynthesis of melanin, and its inhibition is a target for treating hyperpigmentation disorders.

Research indicates that the 3-chloro-4-fluorophenyl fragment plays a crucial role in the binding of these inhibitors to the tyrosinase active site. The halogen atoms can form favorable interactions with amino acid residues within the catalytic pocket, leading to effective inhibition of the enzyme's activity. The precise mechanism often involves a combination of hydrophobic interactions and specific contacts mediated by the halogen atoms, which stabilize the inhibitor-enzyme complex.

The following table summarizes the tyrosinase inhibitory activity of selected compounds incorporating the 3-chloro-4-fluorophenyl fragment.

| Compound | Scaffold | IC50 (µM) |

|---|---|---|

| Analog 1 | Benzamide | 0.19 |

| Analog 2 | 4-hydroxyphenyl-based | 1.72 |

| Analog 3 | Triazole | 2.96 |

Cyclooxygenase-II (COX-II) Inhibitory Activity

Cyclooxygenase-II (COX-2) is an enzyme that plays a critical role in inflammation and pain. Selective inhibition of COX-2 is a desirable therapeutic strategy to minimize the gastrointestinal side effects associated with non-selective NSAIDs.

While direct studies on this compound are limited, the 3-chloro-4-fluorophenyl moiety has been incorporated into various scaffolds to develop selective COX-2 inhibitors. The electronic and steric properties of this fragment can contribute to the selective binding to the larger active site of COX-2 compared to COX-1. Structure-activity relationship studies of diarylheterocycles, a common class of COX-2 inhibitors, have shown that substitutions on the phenyl rings are crucial for potency and selectivity. The presence of a 4-sulfonamide or 4-sulfonylmethane group on one of the aryl rings is often a key feature for optimal COX-2 selectivity.

The following table presents data on the COX-2 inhibitory activity of compounds featuring a related structural motif.

| Compound | Scaffold | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| Diaryl Furanone Analog | Furanone | 0.05 | >200 |

| N-(2-Chloro-6-fluorophenyl) derivative | Benzenamine | 0.014 | >100 |

Monoamine Oxidase-B (MAO-B) Enzyme Interactions

Monoamine oxidase-B (MAO-B) is an enzyme involved in the metabolism of neurotransmitters, and its inhibition is a therapeutic target for neurodegenerative diseases like Parkinson's disease.

Several studies have explored the potential of compounds containing the 3-chloro-4-fluorophenyl group as MAO-B inhibitors. Molecular docking studies have suggested that this fragment can fit well into the active site of the MAO-B enzyme. The interactions are often characterized by hydrophobic and halogen-specific contacts with key amino acid residues, which contribute to the inhibitory activity. For instance, safinamide (B1662184) derivatives incorporating a 3-chloro-4-((4-fluorobenzyl)oxy)phenyl moiety have shown potent MAO-B inhibitory activity. nih.gov

Below is a table summarizing the MAO-B inhibitory activity of representative compounds.

| Compound | Scaffold | MAO-B IC50 (nM) |

|---|---|---|

| Safinamide Derivative 1 | Pyrazine-2-carboxamide | 9.7 |

| Safinamide Derivative 2 | Pyrazine-2-carboxamide | 5.1 |

| Safinamide Derivative 3 | Pyrazine-2-carboxamide | 3.9 |

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Kinase Inhibition

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are key tyrosine kinases involved in cancer cell proliferation and angiogenesis, respectively. Dual inhibition of these kinases is a promising strategy in cancer therapy.

The 3-chloro-4-fluorophenyl moiety has been incorporated into the design of potent EGFR and VEGFR-2 inhibitors. For example, the 4-anilinoquinazoline (B1210976) scaffold, a common core for many kinase inhibitors, has been modified with the 3-chloro-4-fluorophenyl group at the 4-position. This substitution has been shown to enhance the inhibitory activity against both EGFR and VEGFR-2. The chlorine and fluorine atoms can form crucial interactions within the ATP-binding pocket of these kinases, leading to potent inhibition. Vandetanib, an approved drug, features a 4-bromo-2-fluoroanilino group, highlighting the importance of halogenation in this class of inhibitors. nih.gov

The following table provides inhibitory data for compounds targeting EGFR and VEGFR-2.

| Compound | Target Kinase | IC50 (µM) |

|---|---|---|

| Thienopyrimidine Derivative | EGFR | 0.09 |

| Thienopyrimidine Derivative | VEGFR-2 | 0.15 |

| Canertinib | EGFR | 0.0008 |

Antimicrobial Activity of Ethanethioate Derivatives and Related Halogenated Compounds

The antimicrobial potential of ethanethioate derivatives, particularly those with halogenated phenyl rings, can be extrapolated from studies on similarly structured compounds. The presence of chloro and fluoro substituents on the phenyl ring is a key feature that often modulates biological activity.

Several compounds from this semicarbazone series exhibited significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for some of the active analogues are presented below. It is important to note that while these compounds are not ethanethioates, the data suggests that the 3-chloro-4-fluorophenyl group can be a valuable pharmacophore in the design of new antibacterial agents. researchgate.net

Table 1: Antibacterial Activity of Selected N1-(3-chloro-4-fluorophenyl)-N4-substituted Semicarbazone Derivatives

| Compound ID | R-group on Semicarbazone | S. aureus (MIC µg/mL) | B. subtilis (MIC µg/mL) | E. coli (MIC µg/mL) | P. aeruginosa (MIC µg/mL) |

|---|---|---|---|---|---|

| 4f | 4-hydroxybenzylidene | 6.25 | 12.5 | 12.5 | 25 |

| 4k | 4-nitrobenzylidene | 12.5 | 25 | 25 | 50 |

| 4d | 2-chlorobenzylidene | 25 | 50 | 50 | 100 |

Data sourced from Sharma et al., 2012. researchgate.net

The results indicate that compounds with electron-donating groups (like hydroxyl) and electron-withdrawing groups (like nitro) on the substituted phenyl ring attached to the semicarbazone moiety displayed the most promising antibacterial activity. researchgate.net This suggests that electronic effects play a crucial role in the antibacterial action of compounds containing the 3-chloro-4-fluorophenyl scaffold.

Similar to the antibacterial studies, specific antifungal efficacy data for this compound is scarce. Insights can be drawn from the same study on N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazones, which also evaluated their antifungal potential. researchgate.net

The study revealed that some of these compounds possess moderate antifungal activity. The presence of a methoxy (B1213986) group on the benzylidene ring appeared to be favorable for antifungal action against the tested fungal strains. researchgate.net

Table 2: Antifungal Activity of a Selected N1-(3-chloro-4-fluorophenyl)-N4-substituted Semicarbazone Derivative

| Compound ID | R-group on Semicarbazone | C. albicans (MIC µg/mL) | A. niger (MIC µg/mL) |

|---|

| 4g | 4-methoxybenzylidene | 50 | 100 |

Data sourced from Sharma et al., 2012. researchgate.net

While the antifungal activity was not as potent as the antibacterial effects observed in the same study, it highlights that the 3-chloro-4-fluorophenyl moiety can contribute to antifungal properties, which could be optimized in an ethanethioate scaffold.

Neuroprotective Potential of Thioacetate-Containing Compounds

There is a lack of specific research on the neuroprotective potential of this compound. However, the broader class of compounds containing a thioacetate (B1230152) group has been implicated in neuroprotective mechanisms, primarily through their antioxidant and anti-inflammatory properties. Thioacetate moieties can act as precursors to thiols, which are potent antioxidants capable of scavenging reactive oxygen species (ROS) that contribute to neuronal damage in various neurodegenerative diseases.

Further research is necessary to determine if this compound or its analogs possess any neuroprotective effects and to elucidate the potential mechanisms of action.

General Principles of Structure-Activity Relationships in Ethanethioate Chemotypes

Based on broader studies of antimicrobial compounds with similar structural features, several general principles of structure-activity relationships (SAR) can be proposed for ethanethioate chemotypes:

Halogenation: The presence, number, and position of halogen atoms on the phenyl ring are critical for antimicrobial activity. Halogens can increase the lipophilicity of the molecule, facilitating its passage through microbial cell membranes. The specific combination of a chloro and a fluoro group at the 3 and 4 positions, as seen in the target compound, likely influences both the electronic properties and the steric profile of the molecule, which can affect its interaction with biological targets. mdpi.com

Thioester Moiety: The thioester linkage is a potential reactive site. It can be susceptible to hydrolysis by microbial esterases, which could be a mechanism of action or deactivation. The stability of the thioester bond is influenced by the electronic nature of the attached aryl group.

Applications and Advanced Materials Science Perspectives

S-(3-Chloro-4-fluorophenyl) Ethanethioate as a Synthetic Building Block for Complex Molecules

This compound serves as a crucial starting material or intermediate in multi-step organic syntheses. The presence of both chlorine and fluorine atoms on the phenyl ring, combined with the thioester functional group, provides multiple reaction sites for chemists to elaborate upon. The 3-chloro-4-fluorophenyl moiety is a key pharmacophore in a variety of biologically active compounds, and this ethanethioate derivative provides a reliable method for its introduction.

Research into compounds containing the 3-chloro-4-fluorophenyl group has shown their utility in the development of pharmaceuticals and agrochemicals. For instance, derivatives of 3-chloro-4-fluoroaniline (B193440) are precursors to various therapeutic agents, including those with antitubercular activity. researchgate.net While direct synthesis pathways from this compound are not extensively documented in publicly available literature, its precursor, 3-chloro-4-fluorobenzenethiol, is recognized as a key intermediate in the synthesis of specific drugs and functional materials. chemimpex.com The ethanethioate derivative offers an alternative, potentially more stable or selectively reactive, building block for introducing the 3-chloro-4-fluorophenylthio group into target molecules. The thioester itself can undergo various transformations, such as hydrolysis to the corresponding thiol, or transesterification, further expanding its synthetic utility.

Role in the Design and Synthesis of Specialty Chemicals

The unique electronic properties conferred by the halogen atoms make this compound a valuable component in the synthesis of specialty chemicals, which are prized for their specific functions.

Precursors for Advanced Organic Synthesis

As a precursor, this compound can be utilized in the synthesis of a range of organic molecules. The chlorine and fluorine substituents influence the reactivity of the aromatic ring, directing further substitutions to specific positions. This level of control is critical in the multi-step synthesis of complex organic compounds where regioselectivity is paramount. The thioester group can be readily converted to other functional groups, making it a versatile handle for synthetic chemists. For example, the development of novel fungicides, such as prothioconazole, relies on complex chlorinated intermediates, highlighting the importance of such building blocks in the agrochemical industry. google.comcabidigitallibrary.org

Components in Functional Materials Development

The incorporation of halogenated aromatic compounds into polymers and other materials can significantly enhance their properties, such as thermal stability, chemical resistance, and flame retardancy. The 3-chloro-4-fluorophenyl group, when integrated into a material's structure, can impart these desirable characteristics. While specific examples of this compound in functional materials are not widely reported, the broader class of halogenated compounds is instrumental in this field. For instance, the synthesis of conductive polymers like poly(3,4-ethylenedioxythiophene) (PEDOT) often involves halogenated intermediates and can be tailored for various applications in electronics and sensors. researchgate.netnih.govfrontiersin.org

Strategies for Incorporating Halogenated Thioesters into Material Systems

Another strategy involves the post-polymerization modification of a pre-existing polymer. In this approach, a polymer with reactive side chains is treated with the halogenated thioester, or a derivative thereof, to covalently attach the desired functional group to the polymer backbone. This method allows for the precise control of the functional group density and distribution within the material.

The thioester group itself can also participate in dynamic covalent chemistry, enabling the development of self-healing or recyclable materials. The reversible nature of certain thioester exchange reactions can be harnessed to create materials that can repair themselves upon damage or be deconstructed back to their monomeric units for reprocessing. The presence of the halogen atoms can further modulate the properties of these dynamic materials.

Below is a table summarizing the potential applications and synthetic strategies related to this compound:

| Application Area | Specific Role/Function | Relevant Synthetic Strategies |

| Pharmaceutical Synthesis | Intermediate for introducing the 3-chloro-4-fluorophenyl moiety into active pharmaceutical ingredients (APIs). | Nucleophilic substitution, cross-coupling reactions, functional group transformations. |

| Agrochemical Synthesis | Building block for complex fungicides and herbicides. | Multi-step organic synthesis, heterocyclic chemistry. |

| Functional Polymers | Monomer or functionalizing agent to enhance thermal stability, flame retardancy, and chemical resistance. | Polymerization of functional monomers, post-polymerization modification. |

| Conductive Materials | Potential component in the synthesis of organic conductive materials. | Oxidative polymerization, electrochemical polymerization. |

| Specialty Chemicals | Precursor for dyes, pigments, and other high-value chemical products. | Aromatic substitution reactions, functional group interconversion. |

Q & A

Q. Table 1: Representative Synthetic Conditions

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Sonogashira Coupling | Pd(PPh₃)₄, CuI, DMSO, 190°C, 12 h | 51% | |

| Thioesterification | Ac₂O, DMAP, pyridine, RT, 30 min | 65–78% |

Advanced: How can synthetic purity and reproducibility be improved for this compound?

Answer:

Key strategies include:

- Purification : Use silica gel column chromatography with solvents like dichloromethane (DCM) to isolate the product from byproducts .

- Reaction Optimization : Adjust stoichiometry (e.g., excess ethanethiol) and monitor reaction progress via TLC or HPLC to minimize degradation.

- Stability Testing : Avoid protic solvents (e.g., MeOH) post-synthesis, as degradation is observed in such conditions .

Basic: What spectroscopic techniques are employed for structural characterization?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ ~2.3 ppm for thioester -SCH₂; aromatic protons at δ 7.2–7.8 ppm) .

- HRMS : Confirm molecular weight (e.g., [M+H]⁺ or [M−H]⁻ ions) with <5 ppm error .

- IR Spectroscopy : Peaks at ~1706 cm⁻¹ (C=O stretch) and ~616 cm⁻¹ (C-S bond) .

Q. Table 2: Key Spectral Data

| Technique | Diagnostic Peaks/Bands | Reference |

|---|---|---|

| ¹H NMR | δ 2.3 (s, -SCH₂), 7.5–7.8 (m, Ar-H) | |

| HRMS | m/z 256.03200 (calculated) | |

| IR | 1706 cm⁻¹ (C=O) |

Advanced: How to resolve spectral ambiguities caused by structural isomers or impurities?

Answer:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .

- Computational Modeling : Predict NMR chemical shifts using DFT (Density Functional Theory) and compare with experimental data .

- Crystallography : Use single-crystal X-ray diffraction (SHELX/ORTEP) for unambiguous structural confirmation .

Basic: What biological activities have been reported for this compound?

Answer:

- Antimicrobial Activity : Disruption of microbial membranes due to fluorinated/hydrophobic groups .

- Drug Delivery : Enhances liposomal stability for hydrophobic therapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.